1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro-
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Overview
Description
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an amino group at the 8th position and cyclobutylmethyl groups at the 1st and 3rd positions. The purine core is a fundamental structure in many biologically significant molecules, including nucleotides and certain alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- typically involves multi-step organic reactions. The initial step often includes the formation of the purine core, followed by the introduction of the amino group and cyclobutylmethyl groups. Common reagents used in these reactions include cyclobutylmethyl halides, ammonia or amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine core.
Substitution: Substitution reactions can replace the amino or cyclobutylmethyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines.
Scientific Research Applications
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione
- 1,3-bis(2-methylpropyl)-7H-purine-2,6-dione
- 1,3-Bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)xanthine
Uniqueness
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclobutylmethyl)-3,7-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of cyclobutylmethyl groups and an amino group at specific positions differentiates it from other purine derivatives, potentially leading to unique interactions and applications.
Properties
CAS No. |
132186-65-3 |
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Molecular Formula |
C15H21N5O2 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
8-amino-1,3-bis(cyclobutylmethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H21N5O2/c16-14-17-11-12(18-14)19(7-9-3-1-4-9)15(22)20(13(11)21)8-10-5-2-6-10/h9-10H,1-8H2,(H3,16,17,18) |
InChI Key |
WQBKKJIJEGGRNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C3=C(C(=O)N(C2=O)CC4CCC4)NC(=N3)N |
Origin of Product |
United States |
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